3-Amino-6-phenyl-5-hexenoic acid hydrochloride
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Overview
Description
(R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an amino group, a phenyl group, and a double bond within a hexanoic acid framework. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 3-bromopropionic acid.
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Amination: The intermediate undergoes amination to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond or the carboxylic acid group, resulting in saturated or reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl group.
Reduction Products: Saturated or reduced forms of the compound.
Substitution Products: Compounds with various functional groups replacing the amino group.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The double bond and carboxylic acid group can also play roles in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(R,E)-3-Amino-6-phenylhexanoic acid: Lacks the double bond present in (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride.
(R,E)-3-Amino-6-phenylhex-5-enoic acid: The free acid form without the hydrochloride salt.
Uniqueness:
Solubility: The hydrochloride form enhances solubility in water, making it more suitable for aqueous applications.
Reactivity: The presence of the double bond and the amino group provides unique reactivity patterns not found in similar compounds.
Properties
IUPAC Name |
3-amino-6-phenylhex-5-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIHEVSPFNFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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